molecular formula C10H14N2O3S B2860799 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034208-96-1

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2860799
CAS RN: 2034208-96-1
M. Wt: 242.29
InChI Key: CQZTWMVSQHQJGE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bicyclic structure based on the name. It seems to contain an oxazolidinone group, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of chemicals with significant biological activities, including medicinal properties. The compound can be used as a precursor in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of tropane alkaloids . This process is crucial for the synthesis of these alkaloids, which have applications ranging from analgesics to anticholinergics.

Antitumor Agents

The structural framework of the compound is conducive to the development of antitumor agents . Research has shown that related heterocyclic compounds containing spirofused barbiturate and azabicyclohexane frameworks exhibit antiproliferative activity against various cancer cell lines . This suggests that our compound could be synthesized into derivatives that act as potential antitumor agents.

Antimicrobial Activity

Azabicyclooctane derivatives have been explored for their antimicrobial properties . The compound we are analyzing could be synthesized into analogues that target specific microbial pathways, potentially leading to new classes of antibiotics .

properties

IUPAC Name

3-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-9(5-11-1-2-15-10(11)14)12-4-8-3-7(12)6-16-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZTWMVSQHQJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one

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